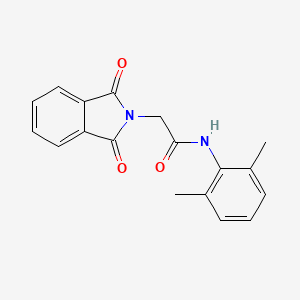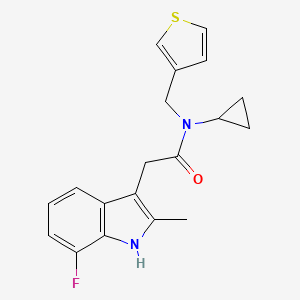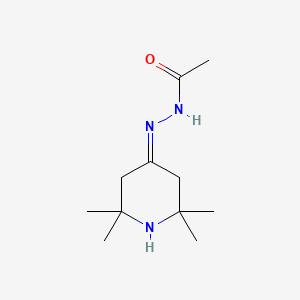
(3S*,4R*)-N,N-dimethyl-1-(6-phenyl-3-pyridazinyl)-4-propyl-3-pyrrolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals known for their potential in various fields of chemistry and pharmacology. Although specific studies directly related to this compound may be limited, research on similar compounds provides insight into their general characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds involves a variety of chemical reactions, often starting from pyridine or pyrrolidine derivatives. Typical methods may include reactions such as low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies. These methods highlight the complexity and the meticulous conditions required for the synthesis of these compounds (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and quantum chemical DFT analysis. These studies reveal details about the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and reactivity (Kucharska et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often involve interactions with radicals, demonstrating significant antioxidant properties. Their reactivity towards peroxyl radicals and their stability against air oxidation are of particular interest in chemical research (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, the crystal and molecular structures provide insight into the compound's stability and reactivity, as well as its potential applications in various fields (Kucharska et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's role in chemical reactions and its potential applications. Studies often focus on how these properties affect the molecule's behavior in biological systems or industrial applications (Singh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Research has been focused on the synthesis of new pyridazinones, pyridazine-imines, and pyridines through various chemical reactions, highlighting the utility of related pyridazinyl compounds in creating diverse chemical structures for further applications in material science and pharmaceuticals (Sayed et al., 2002).
Antioxidant Properties
- Studies on 6-substituted-2,4-dimethyl-3-pyridinols have reported interesting antioxidant properties, indicating the potential of pyridinol derivatives in developing new antioxidants (Wijtmans et al., 2004).
Material Science Applications
- Novel pyridine-containing polyimides have been synthesized for applications in material science, demonstrating good thermal stability and mechanical properties, which could be relevant for the development of new materials (Yan et al., 2011).
Biological Activities
- Several studies have explored the biological activities of pyridine and fused pyridine derivatives, including antimicrobial and antioxidant activities, highlighting the pharmaceutical applications of these compounds (Flefel et al., 2018).
Photophysical Properties
- Research on Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands has explored their photophysical properties, including charge transfer and dual emission, suggesting applications in photoredox catalysis and light-emitting materials (Salassa et al., 2008).
Eigenschaften
IUPAC Name |
(3S,4R)-N,N-dimethyl-1-(6-phenylpyridazin-3-yl)-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-4-8-16-13-23(14-18(16)22(2)3)19-12-11-17(20-21-19)15-9-6-5-7-10-15/h5-7,9-12,16,18H,4,8,13-14H2,1-3H3/t16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGVSYJMTJVIEX-SJLPKXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-(6-phenyl-3-pyridazinyl)-4-propyl-3-pyrrolidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)
![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)
![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)



![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)